Cas no 3209-41-4 (5-(chloromethyl)-1,2-oxazole-3-carboxylic acid)

5-(Chloromethyl)-1,2-oxazole-3-carboxylic acid is a versatile heterocyclic building block with significant utility in organic synthesis and pharmaceutical research. The compound features a reactive chloromethyl group and a carboxylic acid functionality, enabling its use in nucleophilic substitutions, esterifications, and amide couplings. Its oxazole core is valuable for constructing biologically active molecules, particularly in medicinal chemistry for drug discovery. The chloromethyl group offers a convenient handle for further derivatization, while the carboxylic acid allows for straightforward incorporation into larger molecular frameworks. This compound is particularly useful in the synthesis of agrochemicals, pharmaceuticals, and functional materials, where its structural features facilitate efficient modular synthesis.
5-(chloromethyl)-1,2-oxazole-3-carboxylic acid structure
3209-41-4 structure
Product Name:5-(chloromethyl)-1,2-oxazole-3-carboxylic acid
CAS No:3209-41-4
MF:C5H4ClNO3
MW:161.543160438538
CID:295115
PubChem ID:21866449
Update Time:2025-10-29

5-(chloromethyl)-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Isoxazolecarboxylicacid, 5-(chloromethyl)-
    • 5-(chloromethyl)-1,2-oxazole-3-carboxylic acid
    • 3-Isoxazolecarboxylicacid,5-(chloromethyl)-(8CI,9CI)
    • 5-(CHLOROMETHYL)ISOXAZOLE-3-CARBOXYLIC
    • 3209-41-4
    • EN300-149607
    • DTXSID50619085
    • AKOS006375220
    • 5-Chloromethylisoxazole-3-carboxylic acid
    • RFQAZQHGFPGMSU-UHFFFAOYSA-N
    • SCHEMBL5987816
    • 5-(chloromethyl)isoxazole-3-carboxylic acid
    • Inchi: 1S/C5H4ClNO3/c6-2-3-1-4(5(8)9)7-10-3/h1H,2H2,(H,8,9)
    • InChI Key: RFQAZQHGFPGMSU-UHFFFAOYSA-N
    • SMILES: ClCC1=CC(C(=O)O)=NO1

Computed Properties

  • Exact Mass: 160.98802
  • Monoisotopic Mass: 160.9879707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • PSA: 63.33

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Additional information on 5-(chloromethyl)-1,2-oxazole-3-carboxylic acid

Introduction to 5-(chloromethyl)-1,2-oxazole-3-carboxylic acid (CAS No. 3209-41-4)

5-(chloromethyl)-1,2-oxazole-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 3209-41-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic acid features a unique structural framework that combines a five-membered oxazole ring with a chloromethyl substituent and a carboxylic acid functional group. Its molecular structure not only makes it a versatile intermediate in drug development but also opens up diverse applications in medicinal chemistry and material science.

The compound’s structural motif, comprising an oxazole core, is particularly noteworthy due to its prevalence in biologically active molecules. Oxazoles are known for their stability and their ability to engage in hydrogen bonding, making them valuable scaffolds in the design of pharmacophores. The presence of the chloromethyl group at the 5-position introduces reactivity that allows for further functionalization, enabling chemists to tailor the molecule for specific biological targets. Meanwhile, the carboxylic acid moiety at the 3-position provides an acidic proton and serves as a potential site for salt formation or further derivatization.

In recent years, 5-(chloromethyl)-1,2-oxazole-3-carboxylic acid has garnered attention in academic and industrial research for its role as a key intermediate in synthesizing novel therapeutic agents. Its utility spans across multiple therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer drug discovery. The oxazole ring’s inherent bioactivity is complemented by the electrophilic nature of the chloromethyl group, which facilitates nucleophilic substitution reactions essential for constructing complex molecular architectures.

One of the most compelling aspects of this compound is its application in designing small-molecule inhibitors targeting enzymes involved in critical metabolic pathways. For instance, studies have explored its derivatives as potential inhibitors of kinases and other enzymes implicated in cancer progression. The carboxylic acid functionality allows for facile coupling with amines or other nucleophiles via amide bond formation, a common strategy in drug development to enhance solubility and bioavailability.

Recent advancements in computational chemistry have further highlighted the synthetic potential of 5-(chloromethyl)-1,2-oxazole-3-carboxylic acid. Molecular modeling studies suggest that its derivatives can effectively interact with biological targets by leveraging both hydrophobic and hydrophilic interactions. This has spurred interest in developing libraries of oxazole-based compounds for high-throughput screening campaigns aimed at identifying new lead compounds.

The versatility of this compound is also evident in its role as a precursor to more complex heterocycles. Researchers have utilized it to construct fused-ring systems such as benzoxazoles and thiazoloazines, which are known for their broad spectrum of biological activities. The chloromethyl group serves as a gateway for introducing additional nitrogen or oxygen-containing moieties, expanding the chemical space available for medicinal chemists.

In material science, 5-(chloromethyl)-1,2-oxazole-3-carboxylic acid has been investigated for its potential applications in polymer chemistry. Its ability to undergo cross-linking reactions with diamines or other polyfunctional compounds makes it a candidate for developing novel polymers with tailored properties. These materials could find applications in coatings, adhesives, or even biodegradable scaffolds for tissue engineering.

The synthesis of this compound typically involves multi-step organic transformations starting from commercially available precursors such as maleic anhydride or chloromethyl methyl ether. Advances in synthetic methodologies have improved both yield and purity, making it more accessible for large-scale applications. Catalytic processes have also been explored to streamline reactions while minimizing byproduct formation.

Economic considerations play a crucial role in the industrial adoption of 5-(chloromethyl)-1,2-oxazole-3-carboxylic acid. Manufacturers are continually seeking cost-effective routes to production while maintaining high standards of quality control. Collaborative efforts between academia and industry have led to innovative synthetic strategies that enhance efficiency without compromising on chemical integrity.

The environmental impact of producing and utilizing this compound is another area of growing interest. Efforts are underway to develop greener synthetic routes that reduce waste and energy consumption. Additionally, researchers are exploring biocatalytic methods that employ enzymes to facilitate key transformations under milder conditions.

Regulatory considerations ensure that all applications involving 5-(chloromethyl)-1,2-oxazole-3-carboxylic acid comply with safety and efficacy standards set forth by global health authorities. Documentation of synthesis pathways, impurity profiles, and toxicological data is essential for regulatory approval in pharmaceutical contexts where this compound may be used as an intermediate or active ingredient.

The future prospects of 5-(chloromethyl)-1,2-oxazole-3-carboxylic acid are promising given its broad utility across multiple scientific disciplines. Continued research into its derivatives will likely uncover new therapeutic applications while expanding its role in material science innovations. As computational tools become more sophisticated, virtual screening approaches will further accelerate the discovery process by predicting promising molecular modifications before experimental validation.

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